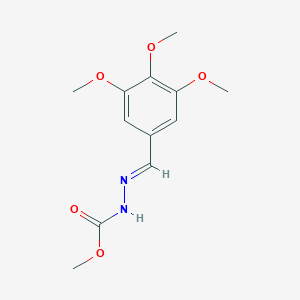![molecular formula C21H20N2O2S2 B323757 methyl 5-benzyl-4-methyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate](/img/structure/B323757.png)
methyl 5-benzyl-4-methyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 5-benzyl-4-methyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its unique structure, which includes an anilinocarbothioyl group, a benzyl group, and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-benzyl-4-methyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of aniline with carbon disulfide to form an anilinocarbothioyl intermediate. This intermediate is then reacted with a thiophene derivative under specific conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as toluene and catalysts like tetrabutylammonium iodide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions
methyl 5-benzyl-4-methyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the anilinocarbothioyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
methyl 5-benzyl-4-methyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of methyl 5-benzyl-4-methyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation .
類似化合物との比較
Similar Compounds
Methyl 2-[(anilinocarbothioyl)amino]benzoate: Similar structure but lacks the thiophene ring.
methyl 5-benzyl-4-methyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate: Similar structure but with different substituents on the thiophene ring.
Uniqueness
This compound is unique due to its specific combination of functional groups and its thiophene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
特性
分子式 |
C21H20N2O2S2 |
|---|---|
分子量 |
396.5 g/mol |
IUPAC名 |
methyl 5-benzyl-4-methyl-2-(phenylcarbamothioylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C21H20N2O2S2/c1-14-17(13-15-9-5-3-6-10-15)27-19(18(14)20(24)25-2)23-21(26)22-16-11-7-4-8-12-16/h3-12H,13H2,1-2H3,(H2,22,23,26) |
InChIキー |
QQQOOGOCRSLAEC-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=S)NC2=CC=CC=C2)CC3=CC=CC=C3 |
正規SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=S)NC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Amino-4-(2-chlorophenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B323676.png)
![6-Amino-1-(3-chlorophenyl)-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B323677.png)
![(4Z)-4-[(2-chloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-one](/img/structure/B323679.png)
![4-ethoxy-N'-[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B323683.png)

![(6E)-6-[(2-fluoro-5-nitroanilino)methylidene]-2-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B323685.png)

![N-cyclohexyl-2-[(cyclohexylcarbamoyl)amino]benzamide](/img/structure/B323688.png)
![Ethyl 2-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B323689.png)
![Methyl 2-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B323690.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-phenylthiourea](/img/structure/B323693.png)


